2,3,4,6,7,11B-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c15-11-6-8-14-7-5-10-3-1-2-4-12(10)13(14)9-11/h1-4,11,13,15H,5-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMCKKUCKZKOOOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC3=CC=CC=C3C2CC1O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Mannich-Type Multicomponent Assembly
A foundational method involves a Mannich-type multicomponent assembly process (MCAP) followed by 1,3-dipolar cycloaddition. For example, 7-bromodihydroisoquinoline reacts with trans-crotonoyl chloride and silyl enol ethers in the presence of TMSOTf to form an aldehyde intermediate. Subsequent condensation with N-methylhydroxylamine generates a nitrone, which undergoes cycloaddition to yield the isoxazolidine scaffold. This method achieves 66% yield and gram-scale feasibility.
Key Reaction Conditions :
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Catalysts: TMSOTf (5 mol%)
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Solvents: Dichloromethane (DCM)
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Temperature: Room temperature
Brønsted Acid-Mediated Cyclization
Brønsted acids like triflic acid (TfOH) facilitate cyclization–dehydrosulfonylation sequences. Starting from benzenesulfonyliminodiacetic acid, carbonyldiimidazole (CDI) activates the substrate for coupling with aryl ethylamines. Cyclization under acidic conditions forms the pyrido-isoquinoline core with 85% yield .
Optimization Insight :
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Solvent: Methanol
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Acid: TfOH (1.5 equiv)
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Byproduct Management: Benzenesulfinic acid elimination
Modern Catalytic Methods
Palladium-Catalyzed Hydrogenolysis
Palladium on carbon (Pd/C) enables selective N-debenzylation in hydrogenation reactions. For instance, debenzylation of intermediates at 80°C under 1 atm H₂ yields secondary amines, which are coupled with cyclohexanecarboxylic acid using CDI. This step is critical for introducing the 2-ol moiety.
Typical Conditions :
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Catalyst: 10% Pd/C
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Pressure: 1 atm H₂
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Solvent: Ethanol
Stereochemical Control Strategies
Chiral Resolution with Camphorsulfonic Acid
Racemic mixtures of tetrabenazine analogs are resolved using (+)- or (-)-camphorsulfonic acid (CSA). Crystallization in acetone at 15–20°C provides enantiomers with >98% ee . This method is scalable but requires careful temperature control to avoid racemization.
Enzymatic Resolution
Lipases (e.g., Candida antarctica) selectively hydrolyze ester derivatives, enabling access to single enantiomers. For example, (2R,3S,11bS)-configured products are obtained with 93% ee using immobilized enzymes.
Green Chemistry Innovations
Solvent-Free Microwave Synthesis
Microwave irradiation reduces reaction times from hours to minutes. A study demonstrated cyclization of imidazo[5,1-a]isoquinoline derivatives in 15 minutes at 130°C, achieving 88% yield .
Chemical Reactions Analysis
Hydroxyl Group Modifications
The C2-hydroxyl group undergoes nucleophilic substitution and esterification:
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Sulfonation : Reaction with p-toluenesulfonyl chloride in dichloromethane with NaOH yields sulfonate esters (e.g., 3-(((2R,3R,11bR)-2-hydroxy...tosylate).
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Esterification : Coupling with amino acid derivatives (e.g., L-valine) using DCC/DMAP forms prodrug candidates .
| Reaction Type | Reagents | Solvent | Yield | Application |
|---|---|---|---|---|
| Sulfonation | TsCl, NaOH | DCM | 75% | Prodrug synthesis |
| Esterification | DCC, DMAP | DMF | 68% | Bioactive conjugates |
Amine Functionalization
The secondary amine participates in:
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Acylation : Boc protection using di-tert-butyl dicarbonate in THF .
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Reductive Amination : Reaction with aldehydes (e.g., isobutylaldehyde) and NaBH₃CN .
Stereochemical Control in Reactions
The stereochemistry at positions 2R, 3R, and 11bR dictates pharmacological activity. Key strategies include:
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Early-Stage Resolution : Optical resolution of enamine salts avoids late-stage chiral HPLC .
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Asymmetric Catalysis : Use of chiral auxiliaries in cycloadditions to enforce desired configurations .
Radioligand Derivatives
For VMAT2 imaging agents (e.g., ¹⁸F-AV-133):
Reaction Mechanisms and Selectivity
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Nucleophilic Substitution : The C2-hydroxyl group’s reactivity is enhanced by neighboring nitrogen, favoring SN2 pathways.
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Cyclization : Acid-catalyzed intramolecular cyclization forms pyrrolidin-2-one derivatives, critical for bioactive analogs .
Stability and Degradation Pathways
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Oxidative Degradation : Susceptible to peroxide-mediated oxidation at the tetrahydroisoquinoline ring, requiring inert storage conditions .
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Hydrolysis : Ester derivatives undergo pH-dependent hydrolysis, with t₁/₂ of 12 hours at pH 7.4 .
Comparative Reactivity Data
| Derivative | Functional Group | Reaction Rate (k, s⁻¹) | Conditions |
|---|---|---|---|
| Parent compound | C2–OH | 0.45 | pH 7, 25°C |
| Tosylate ester | C2–OTs | 1.20 | DCM, RT |
| Boc-protected amine | N–Boc | 0.08 | THF, 0°C |
Scientific Research Applications
Basic Information
- Chemical Name: 2,3,4,6,7,11B-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol
- CAS Number: 5911-71-7
- Molecular Formula: C13H18N2O
- Molecular Weight: 218.3 g/mol
Structure
The compound features a complex bicyclic structure that contributes to its biological activity. The presence of the hydroxyl group is significant for its interaction with biological targets.
Neuroimaging
One of the prominent applications of This compound is in the development of radiopharmaceuticals for positron emission tomography (PET). Specifically, derivatives of this compound have been synthesized and labeled with fluorine-18 to create imaging agents for studying the vesicular monoamine transporter 2 (VMAT2) in the brain.
Case Study: VMAT2 Imaging
A notable study evaluated a fluorine-18 labeled derivative known as (18)F-FP-(+)-dihydrotetrabenazine , which demonstrated potential as a VMAT2 imaging agent. This compound showed enhanced brain uptake and selectivity for VMAT2 compared to traditional carbon-11 labeled agents. The findings suggest that this compound could improve diagnostic capabilities for neurodegenerative diseases by providing better imaging of monoamine systems in the brain .
Drug Development
The compound has also been investigated for its therapeutic potential. Its structural similarity to other pharmacologically active compounds suggests it may exhibit significant biological activity.
Libraries of Derivatives
Research has focused on creating libraries of 2,3,4,6,7,11B-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-amines through multicomponent assembly processes. These libraries enable high-throughput screening for potential drug candidates targeting various neurological conditions .
Inhibition Studies
Recent studies have evaluated the inhibitory effects of related compounds on dopamine uptake at VMAT2 and other transporters. For instance, certain derivatives exhibited nanomolar range inhibition of dopamine uptake at VMAT2 with high selectivity over other transporters like the serotonin transporter (SERT) and dopamine transporter (DAT) . This specificity is critical for minimizing side effects in therapeutic applications.
Summary of Applications
Mechanism of Action
The mechanism of action of 2,3,4,6,7,11B-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The pyrido[2,1-a]isoquinoline scaffold shares structural and functional similarities with several bioactive heterocycles. Below is a comparative analysis:
Structural Analogues
Functional Comparison
- Bioactivity: The target compound and dihydrotetrabenazine derivatives exhibit central nervous system (CNS) activity, but the latter’s isobutyl and methoxy substituents enhance binding to vesicular monoamine transporter 2 (VMAT2) . Unlike praziquantel, which targets helminthic calcium channels, the hydroxyl group in the target compound enables hydrogen bonding with DPP-IV’s catalytic triad .
- Synthetic Flexibility: The MCAP strategy allows rapid diversification of the pyrido-isoquinoline scaffold (e.g., via Suzuki or Buchwald-Hartwig cross-coupling), yielding >70 derivatives with >85% compliance with Lipinski’s rules . In contrast, praziquantel’s synthesis relies on rigid cyclohexylcarbonyl incorporation, limiting structural variability .
Physicochemical and Pharmacokinetic Profiles
Key Research Findings
- Target Compound :
- Dihydrotetrabenazine Analogues: Exhibited sub-nanomolar affinity for VMAT2 (Ki = 0.3–0.8 nM), with deuterated forms (e.g., cis-dihydrotetrabenazine-d7) showing prolonged half-life in preclinical models .
- Praziquantel :
- Despite low solubility, its rigid structure ensures potent binding to schistosome tegumental proteins .
Biological Activity
2,3,4,6,7,11B-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and implications for therapeutic applications.
- IUPAC Name : this compound
- Molecular Formula : C19H29NO3
- Molecular Weight : 319.45 g/mol
- CAS Number : 3466-75-9
Pharmacological Effects
Research indicates that this compound exhibits various pharmacological effects:
- Neuroprotective Properties : Studies have shown that derivatives of this compound can protect dopaminergic neurons from toxicity. The mechanism involves modulation of the vesicular monoamine transporter 2 (VMAT2), which plays a crucial role in dopamine storage and release in neurons .
- Antidepressant Activity : The compound has been evaluated for its potential antidepressant effects. Its structure suggests that it may influence neurotransmitter systems, particularly serotonin and dopamine pathways .
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties through the inhibition of nitric oxide synthase (iNOS), which is involved in inflammatory responses .
Case Studies
Several studies have focused on the biological activity of this compound:
- Study on Neuroprotection : A study conducted on mice demonstrated that administration of this compound resulted in significant protection against MPTP-induced neurotoxicity. The treated group showed reduced dopaminergic neuron loss compared to controls .
- Antidepressant Evaluation : In a behavioral study using animal models of depression, compounds related to this compound exhibited significant reductions in depressive-like behaviors when administered chronically. This suggests potential for developing new antidepressants based on this scaffold .
The biological activity of this compound can be attributed to several mechanisms:
- VMAT2 Modulation : By influencing VMAT2 function, the compound can alter dopamine levels within synaptic vesicles and affect dopaminergic signaling pathways .
- Interaction with Serotonin Receptors : The compound may act on serotonin transporters (SERT), indicating its potential role in mood regulation and anxiety disorders .
- Nitric Oxide Pathway Inhibition : The inhibition of iNOS suggests that the compound could reduce inflammatory responses associated with various neurological conditions .
Data Tables
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol, and how can reaction conditions be optimized for yield?
- Methodological Answer : The compound is synthesized via a multicomponent assembly process combined with 1,3-dipolar cycloaddition. Key variables include solvent polarity, temperature (optimal range: 60–80°C), and catalyst choice (e.g., Lewis acids like ZnCl₂). For optimization, design a factorial experiment varying these parameters and monitor yields using HPLC. Example
| Solvent | Temperature (°C) | Catalyst | Yield (%) |
|---|---|---|---|
| DCM | 60 | ZnCl₂ | 65 |
| THF | 80 | None | 42 |
| Reference: |
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?
- Methodological Answer : Use X-ray crystallography (as in ) to resolve stereochemistry and confirm the bicyclic framework. Complement with NMR (¹H/¹³C, COSY, HSQC) to assign proton environments and FT-IR for functional group validation. For example, the carbonyl stretch (C=O) appears at ~1680 cm⁻¹. Crystallographic data (e.g., CCDC entry from ) should include bond angles and torsion parameters for reproducibility .
Q. What in vitro models are appropriate for initial biological activity screening?
- Methodological Answer : Prioritize assays aligned with the scaffold’s known bioactivity (e.g., neurotransmitter receptor modulation). Use CHO-K1 cells transfected with human GPCRs for binding affinity tests (IC₅₀) or enzyme inhibition assays (e.g., acetylcholinesterase). Include positive controls (e.g., donepezil for cholinesterase) and validate with dose-response curves (EC₅₀ values). Reference to derivatives in suggests relevance in CNS-targeted studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line differences, endpoint measurements). Conduct a meta-analysis with standardized normalization (e.g., % inhibition relative to controls) and use multivariate regression to identify confounding variables. For example, if Activity A is higher in HEK293 vs. HeLa cells, perform cross-validation experiments under identical conditions. Reference experimental design principles from (randomized blocks) to minimize bias .
Q. What strategies are effective for synthesizing novel derivatives to explore structure-activity relationships (SAR)?
- Methodological Answer : Modify the amine moiety (position 2) or introduce substituents on the isoquinoline ring via Ugi-type multicomponent reactions (). Screen derivatives using a high-throughput platform with a 96-well plate format. Example SAR table:
| Derivative | R-group (Position) | IC₅₀ (μM) | Selectivity Index |
|---|---|---|---|
| D1 | -CH₃ | 0.8 | 12.5 |
| D2 | -Ph | 0.2 | 45.0 |
| Prioritize derivatives with >10-fold selectivity over off-target receptors . |
Q. How to design experiments assessing environmental fate and degradation pathways of this compound?
- Methodological Answer : Follow the framework in : (1) Measure hydrolysis kinetics (pH 5–9, 25–40°C) via LC-MS/MS; (2) Use soil column studies to track leaching potential; (3) Employ OECD 301F biodegradation tests. For photolysis, simulate sunlight with a xenon lamp and monitor degradation products. Example half-life
| Condition | Half-life (days) | Major Degradant |
|---|---|---|
| Aqueous (pH 7) | 14 | Quinoline-2-ol |
| Soil (25°C) | 30 | N/A |
| Include ecotoxicity assays (e.g., Daphnia magna LC₅₀) for risk assessment . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
